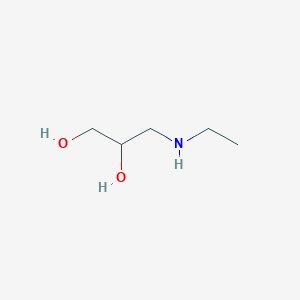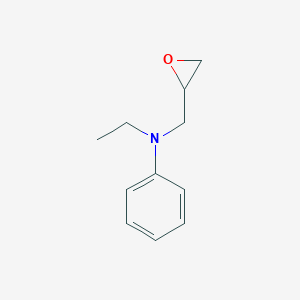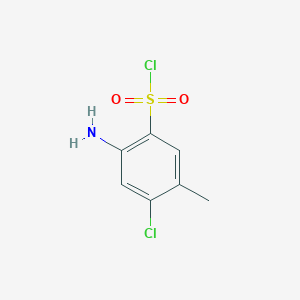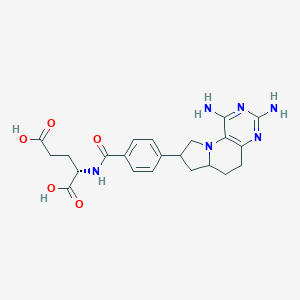
(Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one, also known as BZP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BZP is a thioester derivative of benzimidazole and belongs to the class of chalcones.
Wirkmechanismus
The mechanism of action of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one is not fully understood. However, studies have suggested that (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has also been shown to interact with DNA and RNA, which may contribute to its anticancer activity.
Biochemische Und Physiologische Effekte
(Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and exhibit antitumor activity. (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has also been shown to exhibit antioxidant activity and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and can be obtained in high purity. (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one is also stable under normal laboratory conditions and can be easily stored. However, (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has some limitations for use in lab experiments. It is not water-soluble, which can limit its use in certain applications. Additionally, the mechanism of action of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one. One potential area of research is the development of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one as a fluorescent probe for the detection of metal ions. Another area of research is the investigation of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one as a potential therapeutic agent for the treatment of bacterial and fungal infections. Additionally, further studies are needed to fully understand the mechanism of action of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one and its potential applications in anticancer therapy.
In conclusion, (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one is a chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been studied for its antibacterial, antifungal, and anticancer activities. (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has several advantages for use in lab experiments, but also has some limitations. Future research on (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one could lead to the development of new therapeutic agents and the discovery of new applications for this compound.
Synthesemethoden
(Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one can be synthesized by the reaction of 2-aminobenzimidazole with thiobenzophenone in the presence of a base. The reaction results in the formation of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one as a yellow crystalline solid. The purity of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one can be enhanced by recrystallization from suitable solvents.
Wissenschaftliche Forschungsanwendungen
(Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has been widely used in scientific research due to its potential applications in various fields. It has been studied for its antibacterial, antifungal, and anticancer activities. (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has also been investigated for its potential as a fluorescent probe for the detection of metal ions and for its use in organic light-emitting diodes (OLEDs).
Eigenschaften
CAS-Nummer |
103742-55-8 |
|---|---|
Produktname |
(Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one |
Molekularformel |
C16H12N2OS |
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
(Z)-3-(1H-benzimidazol-2-ylsulfanyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H12N2OS/c19-15(12-6-2-1-3-7-12)10-11-20-16-17-13-8-4-5-9-14(13)18-16/h1-11H,(H,17,18)/b11-10- |
InChI-Schlüssel |
DOPMUJWDCDQNIH-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)/C=C\SC2=NC3=CC=CC=C3N2 |
SMILES |
C1=CC=C(C=C1)C(=O)C=CSC2=NC3=CC=CC=C3N2 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C=CSC2=NC3=CC=CC=C3N2 |
Synonyme |
(E)-3-(1H-benzoimidazol-2-ylsulfanyl)-1-phenyl-prop-2-en-1-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B11665.png)









![7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B11688.png)

